REACTION_CXSMILES
|
C(OC([N:8]1[CH2:12][CH2:11][CH:10]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:9]1)=O)(C)(C)C>C(O)=O>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][O:13][CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)=[CH:16][CH:17]=1
|
Name
|
3-(4-Chloro-benzyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)OCC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with saturated aqueous potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted twice with n-butanol
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (SiO2, dichloromethane-methanol-ammonium hydroxide, 8:8:1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(COC2CNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:8]1[CH2:12][CH2:11][CH:10]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:9]1)=O)(C)(C)C>C(O)=O>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][O:13][CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)=[CH:16][CH:17]=1
|
Name
|
3-(4-Chloro-benzyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)OCC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with saturated aqueous potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted twice with n-butanol
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (SiO2, dichloromethane-methanol-ammonium hydroxide, 8:8:1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(COC2CNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |